Vinblastine N'b-Oxide Maleic Acid Salt
Description
Properties
CAS No. |
947607-87-6 |
|---|---|
Molecular Formula |
C₅₀H₆₂N₄O₁₄ |
Molecular Weight |
943.05 |
Synonyms |
6’-Oxide Vincaleukoblastine (2Z)-2-Butenedioate; (3S,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-ethyl-5-hydroxy-9-(m |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Vinblastine N B Oxide Maleic Acid Salt
Elucidation of Novel Synthetic Pathways for Vinblastine (B1199706) N'b-Oxide Maleic Acid Salt and Related N-Oxide Analogs
The synthesis of Vinblastine N'b-Oxide Maleic Acid Salt and its related N-oxide analogs involves both direct oxidation of the parent alkaloid and more complex total synthesis approaches that build the molecule from simpler precursors.
A direct and scalable pathway to Vinblastine N'b-Oxide involves the oxidation of the vinblastine free base, which can be prepared from vinblastine sulfate. google.com The subsequent reaction of the resulting N-oxide with maleic acid yields the desired maleic acid salt. google.com This method is also applicable to the synthesis of other vinca (B1221190) alkaloid N-oxides, such as vinorelbine (B1196246) N-oxide and vincristine (B1662923) N-oxide, which are considered valuable for therapeutic applications. google.com
Table 1: Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Vinblastine Sulfate | Dichloromethane, 5% aqueous Sodium Carbonate | Vinblastine Free Base |
| 2 | Vinblastine Free Base | Oxidizing Agent | Vinblastine N'b-Oxide |
| 3 | Vinblastine N'b-Oxide | Maleic Acid, Methanol | This compound |
This table is based on the synthetic description found in patent literature. google.com
Broader synthetic strategies for vinblastine-type alkaloids often rely on the coupling of the two monomeric components, catharanthine (B190766) and vindoline (B23647). A key development in this area is the application of a modified Polonovski reaction, which utilizes a catharanthine N-oxide intermediate. acs.org This reaction induces a skeletal fragmentation of the ibogane structure of catharanthine, creating a reactive iminium ion that couples with vindoline. acs.org This coupling method is significant because it mimics the presumed biogenetic pathway and effectively controls the stereochemistry at the crucial C-16' position, which is essential for antitumor activity. acs.org
The total synthesis of the vinblastine precursor itself has been a major goal, as it allows for the creation of derivatives that are not accessible through modifications of the natural product. nih.gov Successful total syntheses feature stereocontrolled construction of the complex ring systems and a crucial coupling step of the upper (catharanthine-derived) and lower (vindoline) halves, which has been achieved in nearly quantitative yield. nih.govelsevierpure.com These advanced synthetic routes provide the foundational vinblastine structure required for subsequent oxidation to the N'b-oxide form.
Regiospecific and Stereoselective Functionalization Approaches for this compound Derivatives
The functionalization of the vinblastine scaffold with high regio- and stereoselectivity is paramount for developing next-generation analogs. While direct derivatization of this compound is not extensively detailed, the strategies applied to the parent vinblastine molecule provide a clear blueprint for potential modifications.
A powerful method for functionalization involves an iron(III)-promoted coupling of catharanthine and vindoline, which not only forms the bisindole core but also allows for subsequent in-situ functionalization. acs.orgnih.gov This approach enables modifications at the C20' position, a key site influencing the molecule's biological activity. acs.orgnih.gov For instance, an Fe(III)/NaBH₄-mediated free-radical oxidation can install the tertiary alcohol at C20' with a diastereoselectivity that mirrors the natural abundance of vinblastine and its isomer leurosidine. nih.govnih.gov This same methodology has been adapted to introduce other functionalities, such as amines, leading to the synthesis of C20' aminovinblastine, a precursor for highly potent urea (B33335) derivatives. pnas.org
Beyond the C20' position, the aromatic ring of the catharanthine unit is another target for regiospecific functionalization. mdpi.com Using N-iodosuccinimide in the presence of trifluoroacetic acid, vinblastine can be selectively iodinated at the 12'-position in high yield. mdpi.com Adjusting the reaction conditions allows for the synthesis of the 12',13'-diiodo derivative, demonstrating precise control over the modification of the aromatic core. mdpi.com
Deep-seated modifications to the vindoline subunit have also been explored, involving significant changes to the core ring system itself, such as creating reversed 5,6 or expanded 6,6 DE ring systems. nih.gov These complex syntheses showcase the high degree of control achievable in altering the fundamental alkaloid skeleton to probe structure-activity relationships. nih.gov
Table 2: Selected Regiospecific and Stereoselective Functionalizations of the Vinblastine Core
| Target Site | Reaction Type | Reagents | Resulting Derivative |
|---|---|---|---|
| C20' | Hydroxylation | Fe(III)/NaBH₄, air | C20' alcohol (Vinblastine) nih.gov |
| C20' | Amination | Fe(III)/NaBH₄/N₃⁻ | C20' amine pnas.org |
| C12' | Iodination | N-Iodosuccinimide, TFA | 12'-iodovinblastine mdpi.com |
Chemoenzymatic and Biotransformational Synthesis of this compound Precursors and Analogs
The complexity and low natural abundance of vinblastine have driven the development of chemoenzymatic and biotransformational approaches for producing its precursors. nih.gov These methods leverage the specificity of enzymes and the metabolic machinery of microorganisms to perform challenging chemical transformations.
A significant breakthrough has been the reconstitution of the biosynthetic pathways for late-stage vinblastine precursors in heterologous hosts. nih.goveurekalert.org Researchers have successfully engineered yeast (Saccharomyces cerevisiae) and the plant Nicotiana benthamiana to produce catharanthine and vindoline from simpler intermediates. nih.goveurekalert.orgnih.govacs.org This involves expressing a cascade of over 30 enzymes from the native plant, Catharanthus roseus, in the host organism. eurekalert.org These "microbial cell factories" hold immense promise for the large-scale, cost-effective, and sustainable production of these crucial monomers. eurekalert.org
The dimerization of catharanthine and vindoline to form α-3',4'-anhydrovinblastine, the direct precursor to vinblastine, is a key step catalyzed by a class III peroxidase enzyme. researchgate.net This enzymatic coupling is a critical regulatory point in the biosynthesis of dimeric vinca alkaloids and is a prime example of a chemoenzymatic strategy that can be applied in industrial production. researchgate.net
Furthermore, biotransformation studies using microbial cultures have shown potential for creating novel analogs. For example, various fungal, bacterial, and yeast cultures can metabolize related vinca alkaloids like vincamine, producing new hydroxylated and more polar metabolites. researchgate.net Similarly, the metabolism of vinblastine in humans is carried out by cytochrome P450 enzymes, specifically from the CYP3A subfamily, which convert the drug into several metabolites. nih.govclinpgx.orgnih.gov This natural metabolic process represents a form of biotransformation that can inspire the synthesis of new derivatives. nih.govnih.gov
Table 3: Chemoenzymatic and Biotransformation Systems for Vinblastine Precursors and Analogs
| System | Organism/Enzyme | Substrate(s) | Product(s) |
|---|---|---|---|
| Heterologous Biosynthesis | Saccharomyces cerevisiae | Geraniol/Strictosidine | Catharanthine, Vindoline eurekalert.org |
| Heterologous Biosynthesis | Nicotiana benthamiana | Strictosidine | Catharanthine, Tabersonine nih.govacs.org |
| Enzymatic Coupling | Class III Peroxidase (PRX1) | Catharanthine, Vindoline | α-3',4'-Anhydrovinblastine researchgate.net |
| Mammalian Metabolism | Human Cytochrome P450 (CYP3A) | Vinblastine, Vindesine | Various metabolites nih.govclinpgx.orgnih.gov |
Computational Chemistry Applications in the Design and Synthesis of this compound Modulators
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents. nih.gov In the context of vinblastine, computational methods are used to understand its mechanism of action, predict the impact of structural modifications, and guide the synthesis of more potent and selective modulators. nih.govacs.org
Molecular modeling studies have provided detailed insights into how vinblastine interacts with its biological target, tubulin. nih.gov By analyzing the X-ray crystal structure of the vinblastine-tubulin complex, researchers can identify key binding pockets and interactions. nih.gov This knowledge allows for the rational design of new analogs that can enhance these interactions or form new ones. For example, the design of a novel vinblastine analog incorporating an added fused six-membered ring was guided by the understanding of the C20' ethyl binding pocket, resulting in a compound with 10-fold greater potency. nih.gov
Computational approaches are also used to design novel molecules with entirely new architectures. Researchers have designed a dimer of vindoline (DVB) and used computational methods to study its interaction with α,β-tubulin. acs.org By calculating the change in Gibbs free energy (ΔG) of binding, they could predict that the DVB molecule would stabilize the tubulin dimer interface even more effectively than vinblastine, suggesting a potentially stronger anticancer effect. acs.org
These computational predictions are crucial for prioritizing synthetic targets, saving significant time and resources in the lab. By focusing on compounds predicted to have high affinity and desirable properties, chemists can direct their efforts toward the most promising candidates. nih.gov The successful synthesis of ultrapotent C20' urea derivatives, which are 100-fold more active than the parent compound, was born from a combination of advanced synthetic methodology and a deep understanding of the structure-activity relationships at the tubulin binding site, an understanding greatly enhanced by computational analysis. pnas.org
Molecular and Cellular Pharmacodynamics of Vinblastine N B Oxide Maleic Acid Salt in Pre Clinical Models
High-Resolution Analysis of Microtubule Binding and Polymerization Dynamics Perturbation by Vinblastine (B1199706) N'b-Oxide Maleic Acid Salt
Following its conversion from the N-oxide prodrug, the resulting vinblastine directly targets tubulin, the fundamental protein subunit of microtubules. google.com The binding of vinblastine to tubulin disrupts the normal function of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, motility, and intracellular transport. psu.edu
At intermediate concentrations (<10 μM), vinblastine inhibits the formation and assembly of microtubules. nih.gov At higher concentrations (>10 μM), it promotes the aggregation of tubulin into non-functional spiral polymers. nih.govnih.gov Studies with stabilized bovine brain microtubules have identified the presence of 1.4 to 1.7 vinblastine binding sites per mole of tubulin within the microtubule structure, with an association constant (Ka) of approximately 3-4 x 10³ M⁻¹. nih.gov This interaction suppresses the dynamic instability of microtubules, leading to their depolymerization and the formation of protofilament spirals. nih.govnih.gov This mechanism of action is distinct from other microtubule-targeting agents like paclitaxel, which stabilizes microtubules. psu.edunih.gov The C-termini of both α-tubulin and β-tubulin, which are rich in negatively charged amino acids, appear to influence the electrostatic regulation of vinblastine-induced tubulin polymerization. nih.gov
Investigation of Cell Cycle Progression Arrest Mechanisms Induced by Vinblastine N'b-Oxide Maleic Acid Salt in In Vitro Cellular Systems
The disruption of microtubule dynamics by vinblastine, the active form of the N-oxide prodrug, is a potent trigger for cell cycle arrest. researchgate.net By preventing the formation of a functional mitotic spindle, vinblastine blocks cells from properly aligning and segregating their chromosomes during cell division. google.com This interference culminates in a robust arrest of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net
In a study using MOLT-4 human leukemia cells, treatment with vinblastine was shown to solely induce a time-dependent arrest at the M phase, which was accompanied by a stack of cells in the S phase and a subsequent drop in the cell proliferation rate. researchgate.net While G2/M arrest is the most commonly observed outcome, some studies have noted that vinblastine can also mediate a G1 phase arrest, a phenomenon attributed to the induction of the protein p21waf1 in certain cell types. nih.gov The combination of vinblastine with inhibitors of the Extracellular signal-Regulated Kinase (ERK) pathway has been shown to induce apoptosis from all phases of the cell cycle, bypassing the typical mitotic arrest. nih.gov
Dissection of Apoptotic and Non-Apoptotic Cell Death Pathways Triggered by this compound
The sustained cell cycle arrest and cellular stress induced by the active metabolite, vinblastine, ultimately trigger programmed cell death, or apoptosis. nih.govnih.gov This process is mediated through complex mechanisms involving both mitochondrial-dependent and non-mitochondrial pathways. nih.gov
In melanoma cells, vinblastine exposure has been shown to initiate the mitochondrial (intrinsic) apoptotic pathway. nih.gov This is evidenced by a loss of the mitochondrial membrane potential and the subsequent release of key pro-apoptotic factors, including cytochrome c and apoptosis-inducing factor (AIF), from the mitochondria into the cytoplasm. nih.gov This release leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of cellular substrates like Poly (ADP-ribose)-Polymerase (PARP). nih.gov The process is further regulated by the Bcl-2 family of proteins; vinblastine treatment can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net
Beyond the classic mitotic arrest-followed-by-apoptosis model, vinblastine can also induce acute, cell cycle phase-independent apoptosis in some leukemia and lymphoma cell lines. nih.gov This rapid cell death requires the activation of c-Jun N-terminal kinase (JNK) and can be significantly accelerated by the inhibition of protective proteins, most notably Mcl-1. nih.gov
Influence of this compound on Key Intracellular Signaling Networks and Cellular Processes
The cellular response to vinblastine, generated from the N-oxide prodrug, involves the significant modulation of numerous intracellular signaling networks that govern cell survival, stress response, and death. nih.gov
A central mediator identified in vinblastine-induced apoptosis in melanoma cells is the Ras homologous A protein (Rho A). nih.gov Activation of Rho A is linked to the modulation of both mitochondrial and non-mitochondrial death mechanisms. nih.gov Furthermore, vinblastine treatment enhances the accumulation of reactive oxygen species (ROS) and the release of intracellular Ca²⁺. nih.gov This cellular stress activates a cascade of signaling kinases, including:
Apoptosis signal-regulating kinase 1 (ASK1) nih.gov
c-Jun N-terminal kinase (JNK) nih.govnih.gov
p38 mitogen-activated protein kinase nih.gov
Inhibitor of kappaBα (IκBα) kinase nih.gov
Inositol requiring enzyme 1α (IRE1α) nih.gov
The activation of these pathways culminates in the modulation of key transcription factors, including nuclear factor-kappaB (NF-κB), heat shock factor 1 (HSF1), activator protein-1 (AP-1), and activating transcription factor 2 (ATF-2). nih.gov This, in turn, alters the expression of their target genes, such as the heat shock protein HSP70 and the pro-apoptotic protein Bax. nih.gov In some cancer cell models, vinblastine also induces the rapid expression of the anti-apoptotic protein Mcl-1, which appears to be a protective mechanism against acute apoptosis. nih.gov
Modulatory Effects of this compound on Cellular Transport Systems and Organelle Function
The primary mechanism of action of vinblastine, the active metabolite of the N-oxide salt, directly impacts organelle function, most notably that of the mitochondria. As detailed in the apoptotic pathways, vinblastine treatment can lead to a significant loss of the mitochondrial membrane potential. nih.gov This disruption of the electrochemical gradient across the inner mitochondrial membrane is a critical event that compromises the organelle's primary function of ATP synthesis and initiates the intrinsic apoptotic cascade through the release of cytochrome c and other pro-apoptotic factors. nih.gov This demonstrates a profound modulatory effect on mitochondrial integrity and function as a core component of the compound's cytotoxic action.
Proteomic and Transcriptomic Profiling of Cellular Responses to this compound Exposure
While comprehensive proteomic and transcriptomic analyses of cells treated with this compound are not extensively detailed in the available literature, studies on its active form, vinblastine, provide insight into key molecular changes. Research has identified significant alterations in the expression levels of specific proteins and the activity of transcription factors that are critical to the cellular response.
Immunoblotting analyses have revealed that vinblastine treatment modulates the levels of key proteins involved in apoptosis. nih.govnih.gov These include:
Upregulation of pro-apoptotic proteins : Bax and cleaved caspase-3. nih.govresearchgate.net
Downregulation of anti-apoptotic proteins : Bcl-2. researchgate.net
Induction of protective proteins : Mcl-1 and HSP70 in certain contexts. nih.govnih.gov
On a transcriptomic level, the activation of several transcription factors points to widespread changes in gene expression. Vinblastine has been shown to increase the DNA-binding activity of NF-κB, HSF1, AP-1, and ATF-2, suggesting a coordinated transcriptional response to the cellular stress induced by the drug. nih.gov These findings indicate that the cellular response to the compound involves a complex reprogramming of gene and protein expression centered on cell cycle control, stress response, and apoptosis.
Hypoxia-Activated Cytotoxicity of Vinblastine N-Oxide
The following table presents data from a study on the cytotoxicity of Vinblastine N-oxide, the parent compound of the maleic acid salt. The data illustrates the compound's nature as a hypoxia-activated prodrug, showing significantly greater potency (lower IC₅₀ values) under hypoxic conditions compared to normoxic (normal oxygen) conditions across various human tumor cell lines. google.com
| Human Tumor Cell Line | Tumor Type | IC₅₀ (Normoxia) (μM) | IC₅₀ (Hypoxia) (μM) | Hypoxic Cytotoxicity Ratio (HCR) |
|---|---|---|---|---|
| H460 | Lung Adenocarcinoma | >200 | 1.5 | >133 |
| SF-767 | Glioblastoma | >200 | 2.5 | >80 |
| HT-29 | Colon Adenocarcinoma | >200 | 20 | >10 |
| DU-145 | Prostate Carcinoma | >200 | 15 | >13 |
| MCF-7 | Breast Adenocarcinoma | >200 | 70 | >2.9 |
IC₅₀: The concentration of a drug that gives half-maximal response. HCR (Hypoxic Cytotoxicity Ratio): The ratio of IC₅₀ (Normoxia) to IC₅₀ (Hypoxia), indicating the fold increase in cytotoxicity under hypoxic conditions.
Pre Clinical Pharmacological Investigations of Vinblastine N B Oxide Maleic Acid Salt in Defined in Vitro Systems
Comparative In Vitro Efficacy Assessments of Vinblastine (B1199706) N'b-Oxide Maleic Acid Salt Across Diverse Research Cell Lines
The in vitro efficacy of Vinca (B1221190) alkaloids, including vinblastine and its derivatives, has been evaluated across a variety of cancer cell lines, demonstrating a range of potencies. While specific data for Vinblastine N'b-Oxide Maleic Acid Salt is limited in publicly available research, studies on related Vinca alkaloids provide a framework for understanding its potential comparative efficacy.
For instance, a study comparing vinblastine, vincristine (B1662923), vindesine, and vinepidine revealed differences in their ability to inhibit cell proliferation in culture. Vinblastine was found to be significantly more potent in B16 melanoma cells than vinepidine nih.govaacrjournals.org. In L-cells, 40 nM of vinblastine completely halted growth, whereas vincristine and vindesine only achieved approximately 25% inhibition, and vinepidine showed no activity nih.govaacrjournals.org.
Another study examining the antiproliferative effects of vincristine and vinblastine on several cultured cell lines under continuous exposure found comparable 50% growth inhibition concentrations (IC50). For L1210 mouse leukemia cells, the IC50 values were 4.4 nM for vincristine and 4.0 nM for vinblastine. Similarly, for HeLa cells, the IC50 values were 1.4 nM and 2.6 nM, respectively, and for HL-60 human leukemia cells, they were 4.1 nM and 5.3 nM, respectively researchgate.net.
A newer vinca alkaloid derivative, S12363, demonstrated considerably higher cytotoxicity than both vincristine and vinblastine in murine L1210 cells and five human tumor cell lines: HL60, HT-29, COLO 320DM, NCI-H460, and PANC-1 nih.gov. This suggests that structural modifications to the parent vinblastine molecule can significantly impact its in vitro efficacy.
The table below summarizes the comparative IC50 values of different Vinca alkaloids across various cell lines, as reported in the literature.
These findings highlight that the in vitro efficacy of Vinca alkaloids is dependent on both the specific chemical structure of the compound and the cell line being tested. Further research is necessary to determine the specific efficacy of this compound in a range of cancer cell lines to fully characterize its potential as a therapeutic agent.
Cellular Uptake, Intracellular Distribution, and Efflux Dynamics of this compound
Vinca alkaloids are generally taken up by cells rapidly and accumulate intracellularly, reaching concentrations significantly higher than the extracellular environment nih.gov. The degree of accumulation can vary depending on the cell type and the specific Vinca alkaloid. For example, in murine leukemia cells, intracellular concentrations of vincristine can be 5- to 20-fold higher than extracellular concentrations, with other Vinca alkaloids showing ratios as high as 150- to 500-fold nih.gov.
A key factor influencing the rate of drug accumulation and retention is lipophilicity nih.gov. For instance, the greater lipophilicity of vinorelbine (B1196246), due to differences in its catharanthine (B190766) ring, leads to increased retention in tissues nih.gov.
One study found that the accumulation of a new vinca alkaloid derivative, S12363, in L1210 cells was 4- to 18-fold higher than that of vinblastine and vincristine after a one-hour exposure nih.gov. The accumulation factors (intracellular vs. extracellular concentrations) for S12363 were 54- to 167-fold, significantly greater than the 5- to 14-fold for vincristine and 19- to 41-fold for vinblastine nih.gov. Furthermore, after preloading and incubation in a drug-free medium, cells retained 37%-55% of S12363, compared to less than 6% of vinblastine, indicating a much slower efflux rate for S12363 nih.gov.
In contrast, a study comparing vincristine and vinblastine in L1210 cells showed that significantly more radiolabeled vinblastine was associated with cells after a 4-hour exposure compared to vincristine researchgate.net. However, upon transfer to a drug-free medium, vinblastine was released much more rapidly than vincristine researchgate.net. By 30 minutes after resuspension, the intracellular concentration of vincristine was greater than that of vinblastine and remained so for at least six hours researchgate.net.
The table below summarizes the cellular accumulation and retention of different Vinca alkaloids.
These findings underscore the importance of the specific chemical structure of a Vinca alkaloid in determining its cellular uptake, accumulation, and efflux, which in turn influences its cytotoxic potential.
Elucidation of Acquired and Intrinsic Resistance Mechanisms to this compound at the Cellular and Molecular Levels
Resistance to Vinca alkaloids, including vinblastine, is a significant clinical challenge and can be both intrinsic and acquired. A primary mechanism of resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, a product of the multidrug resistance 1 (MDR1) gene. P-gp actively transports a wide range of chemotherapeutic drugs, including Vinca alkaloids, out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effect researchgate.netnih.gov.
Studies have shown that cell lines selected for resistance to one Vinca alkaloid often exhibit cross-resistance to other drugs involved in multidrug resistance, a phenotype strongly associated with P-gp overexpression researchgate.net. For example, P388 murine leukemia cells made resistant to navelbine (vinorelbine), a semi-synthetic Vinca alkaloid, showed cross-resistance to doxorubicin, etoposide, amsacrine, vinblastine, and vincristine researchgate.net. These resistant cells also demonstrated increased expression of P-gp, and their resistance could be reversed by verapamil, a known P-gp inhibitor researchgate.net.
The structural modifications of Vinca alkaloids can influence their susceptibility to P-gp-mediated efflux. While navelbine was developed to have improved antitumor activity and lower neurotoxicity, it was still found to be susceptible to P-gp-mediated resistance researchgate.net.
Another factor contributing to resistance is reduced membrane transport, which limits the initial uptake of the drug into the cell gpnotebook.com. The acidic environment often found in the core of solid tumors can also lead to a decrease in the cellular uptake of weak basic drugs like Vinca alkaloids. The protonation of these drugs in an acidic environment impairs their ability to cross the cell membrane nih.gov.
The table below outlines key mechanisms of resistance to Vinca alkaloids.
Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as the co-administration of P-gp inhibitors or the design of new Vinca alkaloid derivatives that are not substrates for P-gp.
Synergistic and Antagonistic Modulations of this compound Activity by Co-Administered Agents in In Vitro Systems
The therapeutic efficacy of Vinca alkaloids can be modulated by co-administration with other agents, leading to either synergistic (enhanced) or antagonistic (reduced) effects. In vitro studies have explored these interactions, providing a basis for potential combination therapies.
One area of investigation is the combination of Vinca alkaloids with agents that can overcome drug resistance. For example, verapamil has been shown to completely reverse P-glycoprotein-mediated resistance to navelbine in vitro researchgate.net. Similarly, the natural polyphenol epigallocatechin gallate (EGCG), found in green tea, chemosensitized a P-gp-overexpressing cell line to vinblastine mdpi.com.
A study on the combination of emodin, a natural compound, with vinblastine in cervical cancer cells demonstrated a synergistic cytotoxic effect. The combination led to increased oxidative stress, mitotic catastrophe, and apoptosis compared to either agent alone nih.gov.
In cell culture, vincristine or vinblastine can enhance the accumulation of methotrexate in tumor cells by blocking its efflux nih.gov. However, the clinical relevance of this is uncertain as the required concentrations of the Vinca alkaloid are only transiently achieved in vivo nih.gov.
Conversely, antagonistic interactions have also been observed. Vinca alkaloids can inhibit the cellular influx and cytotoxicity of epipodophyllotoxins in vitro, although the clinical implications of this are not yet known nih.gov.
The table below provides examples of synergistic and antagonistic interactions of Vinca alkaloids with other agents in vitro.
These in vitro findings highlight the potential for combination therapies to enhance the efficacy of Vinca alkaloids or, conversely, the need to avoid certain combinations that may be antagonistic.
Development and Validation of Advanced In Vitro Models (e.g., 3D Cultures, Organoids) for this compound Mechanistic Studies
Traditional two-dimensional (2D) cell culture models have limitations in predicting the in vivo efficacy of anticancer drugs. Three-dimensional (3D) cell culture models, such as spheroids and organoids, are gaining prominence as they more closely mimic the in vivo tumor microenvironment nih.govnih.gov. These models can provide more predictive results for compound efficacy before clinical trials biotechniques.com.
The transition from 2D to 3D models is driven by the need to bridge the gap between in vitro systems and in vivo responses nih.gov. 3D cultures can recapitulate key features of tumors, including cell-cell interactions, nutrient and oxygen gradients, and the development of an acidic core nih.govbiotechniques.com. These factors can significantly influence drug response. For example, the acidic environment in the core of spheroids can decrease the uptake of weakly basic drugs like Vinca alkaloids nih.gov.
The development of more sophisticated and reproducible 3D models allows for an increased predictive power of cell-based drug screenings nih.gov. Cells in 3D cultures proliferate at a more realistic rate compared to the rapid growth in 2D cultures, making them suitable for studying the long-term effects of drugs nih.gov.
Various techniques are available for creating 3D cell culture models, which can be broadly categorized as scaffold-free and scaffold-based methods nih.gov. The choice of method depends on the specific research question.
The table below summarizes the advantages of 3D cell culture models for mechanistic studies of anticancer drugs.
The use of advanced in vitro models like 3D cultures and organoids will be crucial for a more accurate and comprehensive understanding of the mechanisms of action of this compound and for predicting its clinical potential.
Investigations into this compound's Impact on Cellular Proliferation and Viability Assays
The impact of this compound on cellular proliferation and viability can be assessed using a variety of in vitro assays. These assays are fundamental in determining the cytotoxic and cytostatic effects of potential anticancer agents.
MTT Assay: This colorimetric assay measures the metabolic activity of cells, specifically the activity of mitochondrial succinate dehydrogenase, as an indicator of cell viability mdpi.com. A decrease in metabolic activity is correlated with a reduction in viable cells.
Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membrane integrity, which are considered non-viable.
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It is used in flow cytometry to quantify the percentage of dead cells in a population mdpi.com.
Cell Proliferation Assays measure the rate of cell division and growth. These can include:
Direct Cell Counting: Monitoring the change in cell number over time after treatment.
DNA Synthesis Assays: Methods like BrdU or EdU incorporation measure the rate of DNA replication, a hallmark of cell proliferation.
Studies on related Vinca alkaloids have utilized these assays to quantify their effects. For example, the MTT assay was used to assess the viability of cervical cancer cells after treatment with emodin and vinblastine, showing a dose-dependent decrease in viability nih.gov. Another study used the MTT assay to evaluate the metabolic activity of PC-3 prostate cancer cells treated with esculetin, vinblastine, and paclitaxel mdpi.com.
The table below lists common assays used to investigate the impact of compounds on cellular proliferation and viability.
By employing a combination of these assays, researchers can gain a comprehensive understanding of how this compound affects cancer cells, distinguishing between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Vinblastine N B Oxide Maleic Acid Salt Analogs
Identification of Pharmacophoric Elements Critical for Vinblastine (B1199706) N'b-Oxide Maleic Acid Salt's In Vitro Biological Activity
The in vitro biological activity of Vinblastine N'b-oxide and its analogs is dictated by specific structural features, or pharmacophoric elements, that govern their interaction with tubulin. While much of the foundational SAR work has been conducted on vinblastine itself, these findings provide a crucial framework for understanding its N'b-oxide derivatives.
Key pharmacophoric elements include:
The Dimeric Structure: The linkage of the catharanthine (B190766) and vindoline (B23647) units is fundamental. Monomeric precursors like vindoline and catharanthine show significantly weaker cytotoxicity and tubulin-binding affinity compared to the dimeric alkaloids. nih.gov
The Catharanthine (Velbanamine) Unit: The configuration at C16' and C14' is critical for anti-tumor activity. google.com Modifications to this upper portion are generally sensitive. The integrity of this unit is crucial for positioning the molecule within the tubulin binding site.
The Vindoline Unit: The lower vindoline portion offers more sites for modification. The acetyl group at the C4 position is a common point for alteration. For instance, its removal leads to desacetylvinblastine, and further modification at this site can produce derivatives with altered properties. nih.gov
The C20' Position: Modifications at the C20' position in the catharanthine unit have proven fruitful. The introduction of new structural features at this site can enhance tubulin binding and functional activity. acs.org For example, C20'-urea derivatives of vinblastine have been synthesized that show extraordinary potency. nih.gov
The N'b-Oxide Group: The introduction of the N'b-oxide functionality creates a pro-drug. The N-oxide itself may have some intrinsic activity, but it is believed to be reduced in hypoxic (low oxygen) environments, which are common in solid tumors, to the active parent vinca (B1221190) alkaloid, vinblastine. google.com This targeted activation is a key feature of its mechanism. Studies have shown that the N-oxide is converted to the parent drug following exposure to hypoxic conditions. google.com
Research has also identified general structural trends. For instance, increasing the lipophilicity and reducing the charge of substituents can lead to more active analogs. gpatindia.com Conversely, the introduction of strongly polar or charged groups tends to decrease activity. gpatindia.com
A study comparing two new vinblastine-type N-oxide alkaloids, 17-desacetoxyvinblastine N'b-oxide and 20'-deoxyvinblastine N'b-oxide, found they exhibited moderate inhibitory activity against several cancer cell lines. researchgate.net This highlights that even subtle changes to the core structure can modulate the biological effect.
Rational Design and Synthesis of Vinblastine N'b-Oxide Maleic Acid Salt Derivatives with Modulated Pharmacological Profiles
The rational design of Vinblastine N'b-oxide derivatives aims to improve their therapeutic index by enhancing efficacy, overcoming drug resistance, and reducing systemic toxicity. Synthesis strategies often leverage the natural precursors, catharanthine and vindoline, which are the major alkaloid components of Catharanthus roseus. wikipedia.orgnih.gov
One key strategy involves the creation of pro-drugs that are selectively activated in the tumor microenvironment. The N'b-oxide itself is a prime example of a hypoxia-activated pro-drug. google.com Another approach involves attaching a peptide sequence that can be cleaved by tumor-specific enzymes, such as prostate-specific antigen (PSA). nih.gov For example, an octapeptide conjugate attached to the 4-position of vinblastine was designed to release the active drug specifically within prostate tumor tissue. nih.gov
Synthetic efforts have also focused on deep-seated structural modifications that are not accessible through simple semisynthesis. Modern synthetic methodologies, such as the Fe(III)-promoted coupling of catharanthine and vindoline, have enabled the creation of previously inaccessible analogs. acs.orgnih.gov This method allows for the generation of the crucial C16' stereochemistry and provides pathways to functionalize the C20' position. acs.orgnih.gov
The table below summarizes some rationally designed vinblastine derivatives and their intended pharmacological modulation:
| Derivative Class | Design Strategy | Intended Pharmacological Profile | Reference |
| Vinblastine N'b-Oxide | Introduction of N-oxide on the catharanthine nitrogen | Hypoxia-activated pro-drug for targeted release in tumors | google.com |
| C20' Urea (B33335) Analogs | Addition of disubstituted urea groups at C20' | Enhanced potency and activity against P-glycoprotein (Pgp) mediated resistance | nih.gov |
| N-Substituted Vindesine Analogs | Modification of the vindoline amide | Modulated activity spectrum against different tumor types | nih.gov |
| Peptidyl Conjugates | Attachment of a tumor-enzyme cleavable peptide at C4 | Tumor-specific drug release to reduce systemic toxicity | nih.gov |
These synthetic advancements have led to analogs with significantly enhanced potency—in some cases over 10-fold more potent than the parent compound—and improved activity against drug-resistant cell lines. acs.orgnih.gov
Application of Computational Chemistry and Molecular Docking in SAR/SMR Elucidation for this compound
Computational chemistry and molecular docking are indispensable tools for elucidating the SAR and SMR of complex molecules like Vinblastine N'b-oxide. researchgate.netacs.org These methods predict how a ligand (the drug molecule) binds to its receptor (tubulin), providing insights into the key interactions that drive its biological activity.
Molecular docking simulations for vinca alkaloids have confirmed that dimeric compounds like vinblastine bind with high affinity to the α/β-tubulin interface, inhibiting polymerization, whereas the monomeric precursors have much weaker effects. nih.gov Docking studies help to visualize the binding pose and identify critical hydrogen bonds and hydrophobic interactions.
For newly designed analogs, docking can:
Predict Binding Affinity: By calculating a "docking score," researchers can estimate how tightly a new derivative will bind to tubulin, helping to prioritize which compounds to synthesize. mdpi.com
Explain SAR Observations: Computational models can rationalize why certain modifications increase or decrease activity. For example, docking can show how a new substituent might create a favorable interaction with an amino acid residue in the binding pocket or, conversely, cause a steric clash.
Guide Rational Design: By examining the unoccupied space in the tubulin binding site around the docked vinblastine molecule, chemists can design new analogs with functional groups that can form additional favorable interactions, potentially increasing potency or altering specificity. acs.orgresearchgate.net The design of C20' derivatives was informed by X-ray crystal structures of vinblastine bound to tubulin, which highlighted the region around the C20' site as a promising area for modification. acs.org
The general process involves preparing the 3D structures of both the ligand (the vinblastine analog) and the protein target (tubulin) and then using an algorithm to find the optimal binding orientation of the ligand within the protein's active site. acs.org
Elucidation of Conformational Preferences and Their Biological Relevance for this compound
The three-dimensional shape, or conformation, of a drug molecule is critical to its ability to bind to its biological target. For a large and relatively flexible molecule like Vinblastine N'b-oxide, understanding its conformational preferences is key to understanding its activity.
The introduction of the N'b-oxide group can influence the conformation of the catharanthine ring system. An X-ray single crystal structure of vinblastine N-oxide has been determined, providing precise information about its solid-state conformation. google.com This structural data is invaluable for computational modeling and for understanding how the molecule presents itself to its biological target or to the enzymes responsible for its reduction back to vinblastine.
Furthermore, modifications to the structure can alter its conformational flexibility. For instance, the creation of bridged bisvindesine analogs introduces significant conformational constraints that can impact the antitumor profile. nih.gov The goal of these studies is to correlate specific conformations with biological activity, allowing for the design of analogs that are "pre-organized" into the optimal shape for tubulin binding, which could lead to enhanced potency and selectivity.
Advanced Analytical and Biophysical Methodologies for Vinblastine N B Oxide Maleic Acid Salt Research
High-Performance Chromatographic and Mass Spectrometric Approaches for Vinblastine (B1199706) N'b-Oxide Maleic Acid Salt Quantification in Research Matrices
The accurate quantification of Vinblastine N'b-Oxide Maleic Acid Salt in diverse research matrices, such as plasma, cell lysates, and tissue homogenates, is fundamental for pharmacokinetic and cell-based studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stand as the gold standard for this purpose due to their exceptional sensitivity, selectivity, and speed. researchgate.netmdpi.com
The development of a robust quantification method begins with optimizing sample preparation to efficiently extract the analyte from the complex biological matrix. nih.gov Techniques like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation are commonly employed. nih.govmdpi.com The choice of extraction method is critical for removing interfering substances and concentrating the analyte to detectable levels.
Chromatographic separation is typically achieved using reversed-phase C18 columns. nih.gov A gradient elution, where the mobile phase composition is altered over time, is often required to achieve optimal separation of the parent compound from its metabolites and other endogenous components. nih.govnih.gov The mobile phase usually consists of an aqueous component, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic component such as acetonitrile (B52724) or methanol. researchgate.netmdpi.com
Detection by tandem mass spectrometry provides unparalleled specificity. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. nih.gov This technique significantly reduces background noise and allows for the detection of the analyte at very low concentrations, often in the picogram per milliliter (pg/mL) range. mdpi.comnih.gov An internal standard, a structurally similar compound like vinblastine or vincristine (B1662923), is added at a known concentration to the samples to account for variability during sample preparation and analysis. nih.gov
Table 1: Example Parameters for HPLC-MS/MS Quantification
| Parameter | Description | Typical Conditions | Reference |
|---|---|---|---|
| Chromatography System | The system used for separation. | UHPLC or HPLC | mdpi.com |
| Column | The stationary phase for separation. | Reversed-phase C18 (e.g., 2.1 x 150 mm, 5 µm particle size) | nih.gov |
| Mobile Phase | The solvent that moves the analyte through the column. | Gradient elution with water/acetonitrile containing 0.1-0.2% formic acid. | nih.govnih.gov |
| Detection | The method for identifying and quantifying the analyte. | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) | nih.gov |
| Ionization Mode | The charge state of the analyte being measured. | Positive Ion Mode | nih.gov |
| Monitoring Mode | The specific mass transitions used for quantification. | Multiple Reaction Monitoring (MRM) | nih.gov |
Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Structural Confirmation and Interaction Analysis of this compound
Spectroscopic methods are indispensable for the initial structural confirmation and subsequent analysis of interactions of newly synthesized compounds like this compound. lehigh.edu Each technique provides unique and complementary information about the molecule's structure. creative-biostructure.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule. labmanager.com By analyzing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of the atoms, which is essential for confirming the identity of this compound. labmanager.comscirp.org
Infrared (IR) spectroscopy measures the vibrations of chemical bonds within a molecule. nih.gov The resulting spectrum provides a unique "molecular fingerprint" by revealing the presence of specific functional groups (e.g., C=O, O-H, N-H, C-O). labmanager.comnih.gov This technique is excellent for confirming the presence of the N-oxide and maleic acid salt moieties in the compound. labmanager.com
Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule. creative-biostructure.com It is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light. creative-biostructure.com UV-Vis spectroscopy can be used to determine the concentration of the compound in solution and to study binding interactions with targets like proteins, as binding often leads to a shift in the absorption spectrum. creative-biostructure.comlabmanager.com
Table 2: Application of Spectroscopic Techniques for Structural Analysis
| Technique | Principle | Information Obtained for this compound | Reference |
|---|---|---|---|
| NMR Spectroscopy | Investigates magnetic properties of atomic nuclei. | Detailed molecular structure, atomic connectivity, and stereochemistry. Confirms the full structure of the molecule. | creative-biostructure.comlabmanager.com |
| IR Spectroscopy | Measures the vibrations of molecular functional groups. | Confirmation of functional groups, such as carbonyls, hydroxyls, amines, and the N-oxide group. Provides a "molecular fingerprint". | labmanager.comnih.gov |
| UV-Vis Spectroscopy | Measures the absorption of UV or visible light due to electronic transitions. | Quantification of the compound in solution and analysis of binding interactions with biological targets by observing spectral shifts. | creative-biostructure.comlabmanager.com |
X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Target-Binding Interactions of this compound
Understanding how this compound interacts with its cellular target, presumably tubulin, at an atomic level is crucial for rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for visualizing these interactions.
X-ray crystallography can provide an atomic-resolution structure of the compound bound to its protein target. This requires co-crystallizing the drug-protein complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be built. This reveals the precise binding site, the orientation of the drug within the site, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.
Cryo-Electron Microscopy (cryo-EM) is particularly suited for large, dynamic, or difficult-to-crystallize biological assemblies, such as the tubulin polymers induced by vinca (B1221190) alkaloids. nih.gov In cryo-EM, samples are flash-frozen in vitreous ice, and images are captured using an electron microscope. nih.gov Thousands of these 2D images are then computationally combined to reconstruct a 3D model of the structure. nih.gov Research on vinblastine has utilized solution X-ray scattering and electron microscopy to characterize the coil-like structures of microtubule protein that form in the presence of the drug. nih.gov These studies provide details on the structure and behavior of these drug-induced polymers, showing how vinblastine affects tubulin assembly. nih.gov Combining cryo-EM data of the larger assembly with high-resolution crystallographic data of individual components can provide a pseudo-atomic model of the entire complex, offering profound insights into the mechanism of action. nih.gov
Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Kinetics and Thermodynamics of this compound
While structural methods provide a static picture of binding, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on the energetics and kinetics of the interaction. nih.govnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. labmanager.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. labmanager.com The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.govnih.gov This provides a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. labmanager.com In SPR, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. labmanager.com Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time. nih.gov This allows for the precise measurement of the association rate (ka) and dissociation rate (kd), from which the binding affinity (Kd) can be calculated. nih.govlabmanager.com
Table 3: Comparison of ITC and SPR for Binding Analysis
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Reference |
|---|---|---|---|
| Principle | Measures heat change upon binding in solution. | Detects changes in refractive index upon binding to a sensor surface. | nih.govlabmanager.com |
| Key Parameters Measured | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd). | nih.govlabmanager.com |
| Sample State | Both molecules are in solution; no immobilization or labeling required. | One molecule is immobilized on a sensor surface; label-free. | labmanager.comxantec.com |
| Throughput | Lower throughput. | Higher throughput, suitable for screening. | labmanager.comxantec.com |
| Sample Consumption | Relatively higher sample consumption. | Lower sample consumption. | labmanager.comxantec.com |
Development of Bioanalytical Assays for Cellular Permeation and Intracellular Concentration of this compound
To exert its biological effect, this compound must permeate the cell membrane and reach its intracellular target. Bioanalytical assays are developed to quantify its ability to cross this barrier and to measure its concentration inside the cell.
The development of such an assay involves several key steps. First, a suitable cell line, often a cancer cell line relevant to the compound's intended therapeutic area, is selected. researchgate.net These cells are cultured and then incubated with known concentrations of this compound for various time points.
After incubation, the extracellular drug is removed, and the cells are washed. A critical step is the cell lysis, which breaks open the cell membrane to release the intracellular contents. This is followed by a sample preparation procedure, similar to that used for plasma samples (e.g., protein precipitation or solid-phase extraction), to extract the intracellular drug and separate it from other cellular components. mdpi.com
The concentration of this compound in the cell lysate is then quantified using a highly sensitive analytical method, typically the HPLC-MS/MS technique described in section 6.1. nih.gov By analyzing samples from different time points and initial incubation concentrations, researchers can determine the rate of cellular permeation and the steady-state intracellular concentration. These studies can also reveal whether the compound is a substrate for efflux pumps like P-glycoprotein (MDR1), which actively transport drugs out of the cell and can be a mechanism of drug resistance. nih.gov
Table 4: General Steps for a Cellular Uptake Assay
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Cell Culture | Select and grow an appropriate cell line (e.g., A549, HeLa) to a suitable density. | Provide a biological system for testing permeation. | researchgate.net |
| 2. Incubation | Treat cells with this compound at various concentrations and for different durations. | Allow the compound to enter the cells. | nih.gov |
| 3. Cell Lysis | Break open the cells to release intracellular contents after washing away the extracellular drug. | Make the intracellular compound accessible for extraction. | nih.gov |
| 4. Sample Preparation | Extract the analyte from the cell lysate using methods like protein precipitation or solid-phase extraction. | Isolate the drug from interfering cellular components. | mdpi.com |
| 5. Quantification | Measure the concentration of the drug in the processed sample using a sensitive analytical method. | Determine the intracellular concentration of the compound. | mdpi.comnih.gov |
Emerging Research Frontiers and Future Directions for Vinblastine N B Oxide Maleic Acid Salt
Integration of Systems Biology and Omics Technologies for Comprehensive Understanding of Vinblastine (B1199706) N'b-Oxide Maleic Acid Salt Action
Systems biology, which combines high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) with computational modeling, offers a powerful approach to holistically understand the action of drugs like Vinblastine N'b-Oxide Maleic Acid Salt. nih.govnih.gov While specific multi-omics studies on this compound are not yet prevalent, this approach represents a critical future direction for research.
The primary application would be to map the cellular response to the hypoxia-activated prodrug. By comparing transcriptomic and proteomic profiles of cancer cells treated with Vinblastine N'b-Oxide under both normoxic and hypoxic conditions, researchers could identify networks of genes and proteins that are uniquely altered by the drug's activation. mdpi.com This could reveal novel biomarkers of response or resistance and uncover previously unknown mechanisms of action. nih.gov
For instance, weighted gene co-expression network analysis (WGCNA) could be used to identify modules of co-expressed genes that are strongly correlated with the hypoxic activation of the prodrug. nih.gov Such analyses have been used to identify hypoxia-immune gene signatures that predict prognosis in cancers like ovarian cancer. nih.govnih.gov Applying this to Vinblastine N'b-Oxide could elucidate its impact on the tumor immune microenvironment. Metabolomic studies could further detail the metabolic shifts within cancer cells following treatment, potentially identifying metabolic vulnerabilities that could be exploited in combination therapies.
Table 2: Potential Applications of Omics Technologies
| Omics Technology | Research Question | Potential Outcome |
|---|---|---|
| Transcriptomics (RNA-seq) | How does gene expression change in response to Vinblastine N'b-Oxide activation under hypoxia? | Identification of hypoxia-specific gene signatures, resistance pathways, and off-target effects. mdpi.com |
| Proteomics | Which protein networks are modulated following treatment? | Understanding changes in signaling cascades, cell cycle machinery, and apoptotic pathways. |
| Metabolomics | How does the drug alter the metabolic profile of cancer cells? | Discovery of metabolic dependencies and vulnerabilities that can be targeted synergistically. |
| Integrated Multi-Omics | What is the complete systems-level response to the drug? | Construction of predictive models for drug efficacy and patient stratification. nih.govnih.gov |
Development of Advanced In Vitro 3D Culture Models and Organoid Systems for this compound Efficacy and Mechanism Studies
Traditional 2D cell culture models lack the complex cell-cell and cell-matrix interactions, as well as the oxygen and nutrient gradients, that characterize solid tumors. mdpi.com Advanced in vitro 3D culture models, such as multicellular spheroids and patient-derived organoids, offer a more physiologically relevant environment to study the efficacy and mechanisms of hypoxia-activated prodrugs. nih.govfrontiersin.org
These 3D models naturally develop hypoxic cores, mimicking the tumor microenvironment where Vinblastine N'b-Oxide is designed to be activated. mdpi.com This allows for a more accurate assessment of the prodrug's penetration into tumor tissue, its activation in hypoxic zones, and its efficacy against both hypoxic and adjacent normoxic cells.
A key phenomenon that can be studied in 3D models is the "bystander effect," where the activated, diffusible cytotoxic agent kills nearby tumor cells that may not have the necessary enzymes to activate the prodrug themselves. nih.govnih.gov Studies using multicellular spheroids to test other hypoxia-activated prodrugs have successfully demonstrated and quantified this effect. nih.gov Agent-based modeling combined with these 3D culture experiments can provide powerful insights into the pharmacokinetics and pharmacodynamics of such targeted drugs. nih.govnih.gov Using patient-derived organoids would further allow for preclinical evaluation of Vinblastine N'b-Oxide in models that retain the genetic and phenotypic heterogeneity of individual patient tumors.
Rational Design of this compound Conjugates and Prodrugs for Targeted Delivery in Research Models
Vinblastine N'b-Oxide is itself a rationally designed prodrug that targets tumor hypoxia. controlledreleasesociety.org The broader field of drug development includes creating conjugates of cytotoxic agents to further enhance tumor specificity and minimize systemic toxicity. nih.gov While Vinblastine N'b-Oxide is activated by the tumor microenvironment, future research could explore creating conjugates of this molecule to add a second layer of targeting.
For example, the N'b-oxide molecule could be linked to a ligand that binds to a receptor overexpressed on cancer cells. This dual-targeting strategy would first concentrate the prodrug at the tumor site via the ligand-receptor interaction, after which the hypoxic environment would trigger the release of the active vinblastine. This could potentially increase efficacy and further reduce off-target effects.
Research into other vinblastine conjugates provides a blueprint for such designs. For instance, a folate-vinblastine conjugate has been developed to target cancer cells that overexpress the folate receptor. nih.gov Similarly, peptidyl conjugates of vinblastine have been designed to be cleaved by specific proteases, such as prostate-specific antigen (PSA), which are abundant in the microenvironment of certain tumors. nih.gov Applying these principles to Vinblastine N'b-Oxide could lead to novel, highly specific therapeutic agents for research and development.
Investigation of Epigenetic Modifications Induced by this compound
Epigenetic modifications, such as DNA methylation and histone alterations, can change gene expression without altering the DNA sequence and are deeply implicated in cancer development and drug resistance. frontiersin.org There is growing evidence that chemotherapeutic agents can induce epigenetic changes.
Research on vincristine (B1662923), a vinca (B1221190) alkaloid closely related to vinblastine, has shown that it can induce the demethylation of the promoter for the tumor suppressor gene RUNX3 in colorectal cancer cells, leading to the restoration of its expression. mdpi.com This finding strongly suggests that vinca alkaloids, the class to which the active metabolite of Vinblastine N'b-Oxide belongs, can modulate the epigenome of cancer cells.
Future research frontiers for Vinblastine N'b-Oxide include investigating its specific epigenetic footprint. Key questions to explore are whether the compound or its active metabolite alters global DNA methylation patterns, modifies histone acetylation or methylation at key gene promoters, or changes the expression of non-coding RNAs. frontiersin.org Such studies could reveal novel mechanisms of action and identify epigenetic biomarkers that predict sensitivity or resistance to the drug.
Role of this compound in Modulating the Cellular Microenvironment in In Vitro Contexts
The design of Vinblastine N'b-Oxide is predicated on being activated by the hypoxic tumor microenvironment. controlledreleasesociety.orgnih.gov An emerging and critical area of research is to understand how the activated drug, in turn, modulates that same microenvironment. The tumor microenvironment consists of cancer cells, stromal cells, immune cells, and the extracellular matrix, all of which contribute to tumor progression and therapy resistance. nih.gov
Recent groundbreaking research has shown that vinblastine can reprogram pro-tumor tumor-associated macrophages (TAMs) toward an anti-tumor M1-like phenotype. researchgate.net This repolarization was shown to enhance the activation of CD8+ T cells, a critical component of the anti-cancer immune response. In these studies, the anti-tumor effect of vinblastine was diminished when macrophages or CD8+ T cells were depleted, highlighting the importance of this immunomodulatory role. researchgate.net
This suggests that the activation of Vinblastine N'b-Oxide specifically within hypoxic tumor regions could release a potent immunomodulatory agent in addition to a cytotoxic one. Future in vitro studies using co-culture systems of cancer cells with macrophages, fibroblasts, and lymphocytes will be essential to dissect how Vinblastine N'b-Oxide influences the complex interplay between different cell types in the microenvironment. This research could provide a strong rationale for combining this hypoxia-activated prodrug with immune checkpoint inhibitors. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are validated for preparing Vinblastine N'b-Oxide Maleic Acid Salt?
- Methodology : The compound is typically synthesized by oxidizing vinblastine derivatives (e.g., via controlled oxidation of the N'b position) followed by salt formation with maleic acid. Acid-base titration can optimize stoichiometry, ensuring 1:1 molar ratios between the oxidized vinblastine base and maleic acid. Characterization via NMR and mass spectrometry confirms structural integrity .
- Key Data : Deuterated analogs (e.g., Vinblastine-D3 N'b-Oxide Maleic Acid Salt) require isotope-specific protocols to avoid isotopic scrambling during oxidation .
Q. How is the purity of this compound assessed using HPLC?
- Methodology : Reverse-phase HPLC with a C18 column and UV detection (λ = 220–280 nm) is standard. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5). Maleate ions can be quantified via ion-pair chromatography with post-column derivatization .
- Validation : System suitability tests should include resolution ≥2.0 between vinblastine derivatives and maleic acid degradation products (e.g., fumaric acid) .
Q. What solubility profiles are reported for this compound in aqueous buffers?
- Methodology : Use Taylor dispersion assays to measure diffusion coefficients in NaCl solutions (0.1–1.0 M). Solubility decreases with increasing ionic strength due to salting-out effects, but maleate’s hydrophilicity partially offsets this .
- Key Data : At pH 6.5 (phosphate buffer), solubility is ~12 mg/mL, but precipitates form below pH 3 due to maleic acid protonation .
Q. What safety protocols are essential for handling this compound?
- Protocols : Follow GHS guidelines for acute toxicity (H302, H315) and respiratory irritation (H335). Use PPE (gloves, goggles, lab coats) and work in fume hoods. Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does pH during synthesis influence maleate counterion stability?
- Analysis : Below pH 4, maleic acid (cis-isomer) isomerizes to fumaric acid (trans-isomer), altering salt crystallinity. Monitor via FTIR (C=O stretch at 1700 cm⁻¹ for maleate vs. 1680 cm⁻¹ for fumarate). Buffered reactions (pH 5–7) prevent isomerization .
- Contradictions : Some studies report stable maleate salts at pH 3–4, likely due to kinetic trapping during crystallization .
Q. What role does the maleate counterion play in enhancing vinblastine’s pharmacological activity?
- Mechanism : Maleate improves solubility and bioavailability via hydrogen bonding with target proteins (e.g., tubulin). Molecular docking studies suggest maleate’s carboxyl groups stabilize drug-receptor interactions .
- Data : EST64454 Maleic Acid Salt (a σ1 receptor antagonist) shows 3-fold higher solubility than its free base, correlating with improved in vivo efficacy .
Q. How are deuterated analogs (e.g., Vinblastine-D3 N'b-Oxide Maleic Acid Salt) used in pharmacokinetic studies?
- Application : Deuterated forms serve as internal standards in LC-MS to quantify parent drug metabolism. Protocols require stable isotope dilution assays (SIDAs) with MRM transitions optimized for deuterium retention .
- Limitations : Isotope effects may alter extraction recovery; validate with matrix-matched calibration curves .
Q. What transcriptomic changes occur in neuronal cells exposed to maleate salts?
- Findings : RNA-seq of SH-SY5Y cells treated with 10 mM maleic acid reveals downregulation of oxidative phosphorylation genes (e.g., ATP5F1B) and upregulation of stress-response pathways (HSPA1A). Dose-dependent cytotoxicity aligns with mitochondrial dysfunction .
- Implications : Assess maleate’s neurotoxicity in preclinical models using RNAi knockdown of HSP70 to exacerbate stress responses .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 909.94 g/mol (calculated) | |
| HPLC Retention Time | 8.2 min (C18, 70:30 ACN:buffer) | |
| Solubility (pH 7.4) | 9.8 mg/mL |
Table 2 : Safety Data (GHS Classification)
| Hazard Category | Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | P301+P312: Seek medical help |
| Skin Irritation | Category 2 | P280: Wear gloves |
| Respiratory Irritation | Category 3 | P271: Use ventilation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
